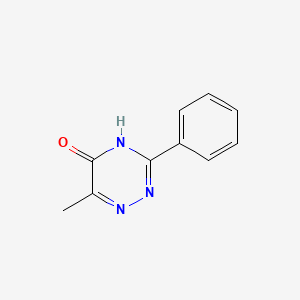

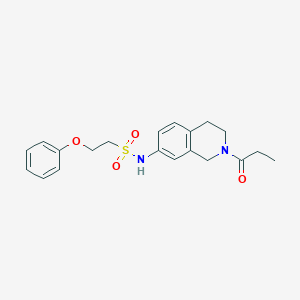

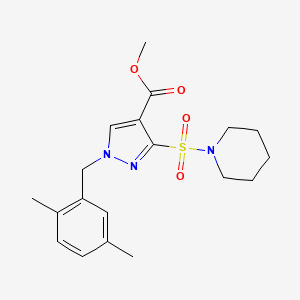

![molecular formula C11H10BrNOS B2394739 5-溴-2-[(2-甲基苯基)甲氧基]-1,3-噻唑 CAS No. 1800013-50-6](/img/structure/B2394739.png)

5-溴-2-[(2-甲基苯基)甲氧基]-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for “5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole” is not available, a similar compound, 5-bromo-2-methoxyphenol, is synthesized through a three-step process: acetylation protection of phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .科学研究应用

Pharmaceutical Development

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is often used as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a valuable intermediate in the development of new drugs. Researchers have explored its potential in creating novel therapeutic agents for treating diseases such as cancer and bacterial infections .

Organic Synthesis

This compound is widely utilized in organic synthesis due to its reactivity and stability. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds. Its bromine atom can be easily replaced through various substitution reactions, facilitating the creation of diverse chemical entities .

Material Science

In material science, 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is used in the development of new materials with specific properties. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. Researchers are also investigating its potential in creating advanced materials for electronic applications .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in the development of agrochemicals. It can be used to synthesize herbicides, fungicides, and insecticides. Its ability to disrupt biological processes in pests makes it a valuable component in the formulation of effective crop protection agents .

Biochemical Research

In biochemical research, 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is employed as a probe to study enzyme mechanisms and protein interactions. Its structure allows it to bind to specific sites on enzymes, providing insights into their function and aiding in the design of enzyme inhibitors. This application is crucial for understanding biochemical pathways and developing targeted therapies .

作用机制

Target of Action

Similar compounds have been found to target various receptors and enzymes, contributing to their biological activity .

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various biological activities .

属性

IUPAC Name |

5-bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNOS/c1-8-4-2-3-5-9(8)7-14-11-13-6-10(12)15-11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRCUNJRDNNBAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=NC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

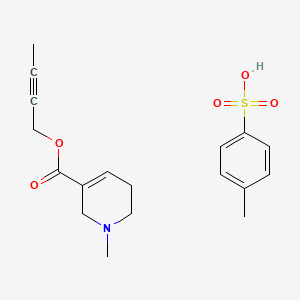

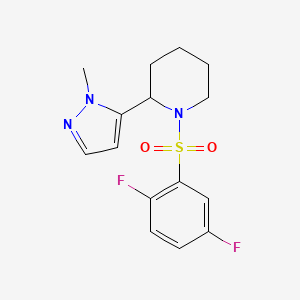

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)

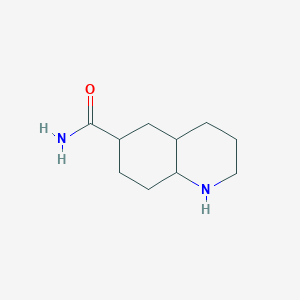

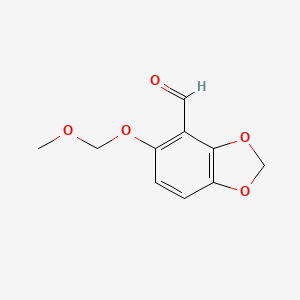

![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)

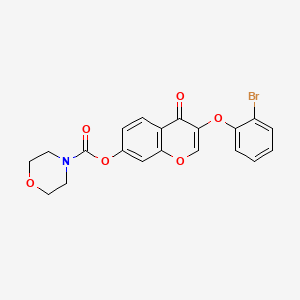

![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)

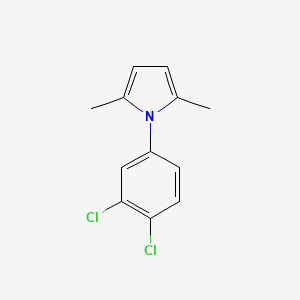

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2394671.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)